molecular formula C12H15BrO3 B11807978 2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol

2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol

Cat. No.: B11807978
M. Wt: 287.15 g/mol
InChI Key: RHISAPINSONVDH-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol is an organic compound with the molecular formula C12H15BrO3 It is characterized by the presence of a bromine atom, a dioxolane ring, and a propanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol typically involves the bromination of a precursor compound followed by the introduction of the dioxolane ring. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under mild conditions, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The dioxolane ring can be introduced through a subsequent reaction with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-one, while reduction of the bromine atom can yield 2-(3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol.

Scientific Research Applications

2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of fluorescent probes for the detection of specific biomolecules. Its bromine atom and dioxolane ring provide unique properties that enhance its utility in biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and dioxolane ring play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it useful in research applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)-1,3-dioxolane: This compound shares the dioxolane ring and bromine atom but differs in the position of the bromine atom and the absence of the phenyl ring.

    3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: This compound has a similar dioxolane ring and phenyl structure but includes a boronic acid group instead of the bromine atom.

Uniqueness

2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol is unique due to the combination of its bromine atom, dioxolane ring, and propanol group This unique structure provides distinct reactivity and properties that are not found in similar compounds

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

2-[2-bromo-3-(1,3-dioxolan-2-yl)phenyl]propan-2-ol

InChI

InChI=1S/C12H15BrO3/c1-12(2,14)9-5-3-4-8(10(9)13)11-15-6-7-16-11/h3-5,11,14H,6-7H2,1-2H3

InChI Key

RHISAPINSONVDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=C1Br)C2OCCO2)O

Origin of Product

United States

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